1-Methyl-4-(9H-thioxanthen-9-ylidene)piperidine maleate
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Overview
Description
Pimethixene maleate is a compound known for its antihistamine and antiserotonergic properties. It is primarily used as an antimigraine agent and has a broad spectrum of receptor antagonism, including serotonin, histamine, dopamine, and muscarinic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pimethixene maleate can be synthesized through a series of chemical reactions involving the formation of the thioxanthene ring system and subsequent functionalization. The synthesis typically involves the reaction of thioxanthene with piperidine under specific conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of pimethixene maleate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often crystallized from ethanol solutions to obtain pure crystals suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Pimethixene maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions, particularly on the aromatic rings, can lead to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of pimethixene maleate with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Pimethixene maleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying receptor antagonism and chemical synthesis.
Biology: Investigated for its effects on various biological pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating migraines, allergies, and hyperactivity.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Pimethixene maleate exerts its effects by antagonizing multiple receptors, including serotonin (5-HT), histamine (H1), dopamine (D2 and D4.4), and muscarinic (M1 and M2) receptors. This broad-spectrum antagonism leads to its antihistamine and antiserotonergic effects, making it effective in treating migraines and allergies .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another antipsychotic with antihistamine properties.
Promethazine: An antihistamine with similar receptor antagonism.
Thioxanthene derivatives: Compounds with similar chemical structures and pharmacological properties .
Uniqueness
Pimethixene maleate is unique due to its high potency and broad-spectrum receptor antagonism, making it effective in treating a variety of conditions. Its specific combination of receptor targets distinguishes it from other similar compounds .
Properties
IUPAC Name |
but-2-enedioic acid;1-methyl-4-thioxanthen-9-ylidenepiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NS.C4H4O4/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPANUAHQWFDVAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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